Dihydroxytartaric acid
Overview
Description
Dihydroxytartaric acid is an organic compound with the molecular formula C₄H₆O₈. It is a derivative of tartaric acid, characterized by the presence of two hydroxyl groups attached to the carbon atoms. This compound is known for its significant role in various chemical reactions and its applications in different scientific fields .
Mechanism of Action
Target of Action
Dihydroxytartaric acid is a chemical compound with the molecular formula C4H6O8 The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
It is known to be a product of the catabolism of ascorbic acid . .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxytartaric acid can be synthesized through several methods. One notable method involves the oxidation of tartaric acid using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: Industrial production of this compound often involves the use of tartaric acid as a starting material. The process includes the oxidation of tartaric acid using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Dihydroxytartaric acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce oxalic acid.
Reduction: Reduction reactions can convert it back to tartaric acid.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
- Various esters and ethers from substitution reactions .
Oxalic acid: from oxidation.
Tartaric acid: from reduction.
Scientific Research Applications
Dihydroxytartaric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug formulations and as a chelating agent.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products.
Comparison with Similar Compounds
- Tartaric acid
- Oxalic acid
- Citric acid
- Malic acid
Comparison:
- Tartaric acid: Similar in structure but lacks the additional hydroxyl groups. It is less reactive in oxidation reactions compared to dihydroxytartaric acid.
- Oxalic acid: A simpler dicarboxylic acid that can be produced from the oxidation of this compound. It has stronger acidic properties.
- Citric acid: Contains three carboxyl groups and one hydroxyl group. It is more commonly used in the food industry.
- Malic acid: Contains two carboxyl groups and one hydroxyl group. It is less effective as a chelating agent compared to this compound .
This compound stands out due to its unique combination of hydroxyl and carboxyl groups, making it highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2,2,3,3-tetrahydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O8/c5-1(6)3(9,10)4(11,12)2(7)8/h9-12H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWHHMNORMIBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)O)(O)O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226895 | |
Record name | Dihydroxytartaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-30-2 | |
Record name | Dihydroxytartaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxytartaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroxytartaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydroxytartaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydroxysuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROXYTARTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVO08BH05I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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